Methyl 4-(4-chlorophenyl)-2-fluorobenzoate
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Overview
Description
Methyl 4-(4-chlorophenyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-chlorophenyl group and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-2-fluorobenzoate typically involves the esterification of 4-(4-chlorophenyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
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Nucleophilic Substitution
Reagents: Amines, thiols
Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
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Hydrolysis
Reagents: Water, strong acids or bases (e.g., hydrochloric acid, sodium hydroxide)
Conditions: Reflux, aqueous medium
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous solvents, typically at room temperature or slightly elevated temperatures
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Hydrolysis: 4-(4-chlorophenyl)-2-fluorobenzoic acid and methanol.
Reduction: Corresponding alcohol derivative.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl and fluorine substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 4-(4-chlorophenyl)-2-fluorobenzoate can be compared with other similar compounds such as:
Methyl 4-(4-chlorophenyl)benzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Methyl 4-(4-fluorophenyl)-2-chlorobenzoate: The positions of the chlorine and fluorine atoms are reversed, potentially leading to different chemical and biological properties.
Methyl 4-(4-bromophenyl)-2-fluorobenzoate: The chlorine atom is replaced by a bromine atom, which can affect the compound’s reactivity and interactions.
Uniqueness
The unique combination of the 4-chlorophenyl and 2-fluoro substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXFIJZCEVHFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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